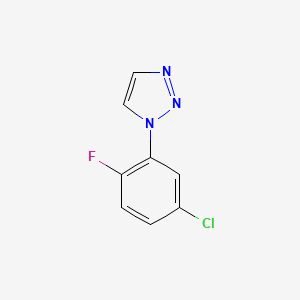

1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(5-Chloro-2-fluorophenyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloro and a fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general reaction conditions include:

Reagents: Azide and alkyne precursors, copper(I) catalyst.

Solvent: Common solvents include ethanol or water.

Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(5-Chloro-2-fluorophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The triazole ring can be subjected to oxidation or reduction under specific conditions.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazoles, while coupling reactions can produce biaryl derivatives.

Applications De Recherche Scientifique

The applications of "1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazole" are tied to the broader uses of fluorinated triazoles in medicinal chemistry and drug development . Triazoles, including 1,2,3-triazoles, are simple five-membered heterocycles with three nitrogen atoms, found in both natural and synthetic molecules, giving a broad spectrum of biological properties . The inclusion of fluorine into triazole derivatives can enhance their pharmacological activity, making them promising drug candidates .

General Applications of Triazoles and Fluorinated Triazoles

- Biological activities Triazoles and their derivatives possess antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

- Drug development Fluorinated triazoles have attracted attention in pharmaceutical and medicinal sciences because they can have enhanced biological activities compared to their non-fluorinated counterparts .

- Enzyme inhibition Fluorinated triazoles have been studied for their inhibitory effects on enzymes such as DHFR (dihydrofolate reductase) and thymidylate synthase (TS), which are important in cancer treatment .

Specific Examples and Case Studies

While the search results do not provide specific case studies for "this compound," they do highlight relevant research on related compounds:

- Anticancer activity Fluorinated triazoles have been evaluated for anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. The position of fluorine-containing groups can play a major role in the anticancer activity .

- Inhibition of cancer cell growth Perfluorodecyltriazole-substituted nucleosides have shown anticancer effects by inhibiting thymidylate synthase (TS), a key enzyme in cancer cell growth .

- Structure-activity relationship Fluoro-substituted aryl moieties can affect the cytotoxicity of triazoles, especially when present on the C-4 position . Replacement of a CH3 group by a CF3 group at the 5-C position of triazole can also increase activity .

- hAChE inhibitors Quinoline–1,2,3-triazole conjugates have demonstrated inhibition of hAChE (human acetylcholinesterase), suggesting potential applications in neurology .

Related compounds

- 1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid This compound has a molecular weight of 241.61 g/mol and the molecular formula C9H5ClFN3O2 .

- N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide This compound has a molecular weight of 240.62 g/mol and the molecular formula C9H6ClFN4O .

Mécanisme D'action

The mechanism of action of 1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The presence of the chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

1-(5-Chloro-2-fluorophenyl)ethanamine: Shares the chloro and fluoro substituents but differs in the core structure.

5-Chloro-2-fluorophenylboronic acid: Contains the same substituents but has a boronic acid functional group instead of a triazole ring.

Uniqueness: 1-(5-Chloro-2-fluorophenyl)-1H-1,2,3-triazole is unique due to its triazole ring, which imparts distinct chemical and biological properties

Activité Biologique

1-(5-Chloro-2-fluorophenyl)-1H-1,2,3-triazole is a member of the triazole family, characterized by a five-membered ring containing three nitrogen atoms. The presence of chlorine and fluorine substituents on the phenyl ring significantly influences its biological properties and reactivity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C9H5ClFN3

- Molecular Weight : 233.61 g/mol

- CAS Number : 1153905-51-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can inhibit enzyme activities and disrupt metabolic pathways in various microorganisms and cancer cells. The compound's lipophilicity, enhanced by its halogen substitutions, allows for better membrane penetration and bioavailability.

Antimicrobial Activity

Research indicates that triazole derivatives possess significant antimicrobial properties. Studies have shown that this compound exhibits potent activity against a range of pathogens, including bacteria and fungi. The mechanism involves the inhibition of essential enzymes in microbial metabolic pathways.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| MCF-7 | 3.5 |

| A549 | 4.8 |

Study on Anti-inflammatory Effects

A recent study explored the anti-inflammatory properties of triazole derivatives, including this compound. The compound was shown to reduce nitric oxide (NO) production in TNF-α stimulated renal cells, indicating its potential as an anti-inflammatory agent.

DprE1 Inhibition for Tuberculosis Treatment

Another significant research effort focused on designing triazole-based compounds as inhibitors of DprE1, an enzyme critical for Mycobacterium tuberculosis survival. The study found that certain derivatives exhibited IC50 values as low as 2.2 µM against DprE1, highlighting the therapeutic potential of triazoles in combating tuberculosis.

Propriétés

IUPAC Name |

1-(5-chloro-2-fluorophenyl)triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN3/c9-6-1-2-7(10)8(5-6)13-4-3-11-12-13/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPFMNVGNZKDQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N2C=CN=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.